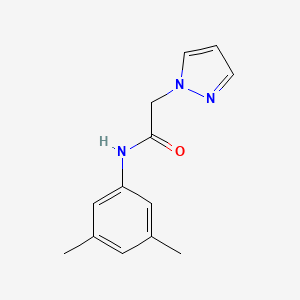
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a pyrazolone derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to protect against neuronal cell death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using different methods, and it is stable under various conditions. N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can also be modified to introduce different functional groups, which can be used to tune its properties. However, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide, including the development of new synthetic methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. One direction is the development of new synthetic methods that can yield N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide in higher yields and with better purity. Another direction is the investigation of its potential applications in different fields, including materials science and analytical chemistry. Finally, the elucidation of its mechanism of action can provide insights into its potential therapeutic applications and can aid in the development of new drug candidates.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide can be synthesized using different methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction with acetic anhydride. Another method involves the reaction of 3,5-dimethylphenylhydrazine with 2-bromoacetyl bromide, followed by the reaction with sodium pyrazolate. Both methods have been reported to yield N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide in good yields.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been used as a reagent for the determination of various metal ions.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-6-11(2)8-12(7-10)15-13(17)9-16-5-3-4-14-16/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKYGYPFPRGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-pyrazol-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

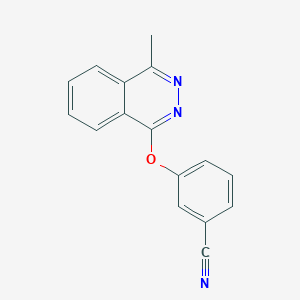
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)


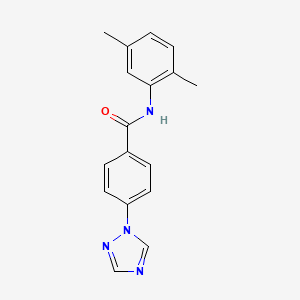


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

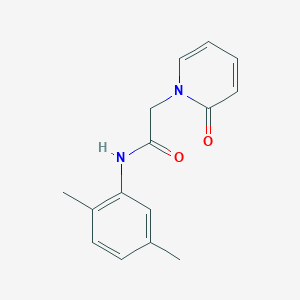
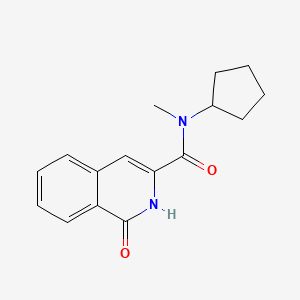
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)

